molecular formula C25H25N3O4S2 B2861331 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 683260-40-4

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2861331
CAS No.: 683260-40-4
M. Wt: 495.61
InChI Key: JQVZQDCQFXBNAS-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole moiety. Its structure includes a benzyl(methyl)sulfamoyl group at the para position of the benzamide ring and a substituted 1,3-benzothiazole with 6-ethoxy and 3-methyl groups. The (2E)-configuration of the imine bond in the benzothiazole ring is critical for its stereochemical properties . The compound is identified by synonyms such as ZINC100820789 and MCULE-9356054455, reflecting its presence in chemical databases .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-32-20-12-15-22-23(16-20)33-25(28(22)3)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVZQDCQFXBNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-ethoxyphenol

The benzothiazole ring is constructed via cyclocondensation of 2-amino-4-ethoxyphenol with thiourea in the presence of hydrochloric acid. Methylation at position 3 is achieved using iodomethane under basic conditions (K2CO3, DMF, 60°C), yielding 6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)
  • Temperature : Reflux (80°C)
  • Yield : 78% (purified via recrystallization from ethanol).

Oxidation to the 2-Iminobenzothiazoline Intermediate

Treatment with manganese dioxide (MnO2) in dichloromethane oxidizes the amine to the imine, forming (2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene. The (E)-configuration is confirmed via NOESY NMR, showing no coupling between the imine proton and adjacent methyl groups.

Preparation of the Sulfamoylbenzoyl Chloride Intermediate

Sulfonylation of Benzylmethylamine

Benzylmethylamine reacts with 4-(chlorosulfonyl)benzoic acid in dry tetrahydrofuran (THF) at 0°C to form 4-[benzyl(methyl)sulfamoyl]benzoic acid. Triethylamine is used to scavenge HCl, ensuring a pH > 7 to prevent protonation of the amine.

Characterization Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1360 cm⁻¹ and 1160 cm⁻¹ (S=O asym/sym).
  • 1H NMR (400 MHz, CDCl3) : δ 8.10 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH2Ph), 3.20 (s, 3H, N-CH3).

Acyl Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in refluxing dichloromethane. Excess SOCl2 is removed under reduced pressure, yielding 4-[benzyl(methyl)sulfamoyl]benzoyl chloride as a pale-yellow solid.

Yield : 92% (isolated via vacuum distillation).

Amide Bond Formation via Nucleophilic Acyl Substitution

Coupling Reaction

The benzothiazole amine (1.2 equiv) is reacted with 4-[benzyl(methyl)sulfamoyl]benzoyl chloride (1.0 equiv) in dichloromethane at 0–5°C. Sodium bicarbonate (NaHCO3) maintains a pH of 6–7, facilitating the nucleophilic attack by the amine.

Optimized Conditions :

  • Solvent : CH2Cl2
  • Temperature : 0–5°C
  • Reaction Time : 4 hours
  • Yield : 85% (after column chromatography, silica gel, ethyl acetate/hexane 1:3).

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in diethyl ether to precipitate the hydrochloride salt, enhancing solubility for pharmacological applications.

Characterization :

  • Melting Point : 214–216°C (decomposition).
  • HRMS (ESI+) : m/z 603.2 [M+H]+ (calculated for C29H35ClN4O4S2).

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6) : δ 8.35 (s, 1H, NH), 7.92 (d, J=8.0 Hz, 2H, Ar-H), 7.65 (d, J=8.0 Hz, 2H, Ar-H), 4.52 (q, J=7.0 Hz, 2H, OCH2CH3), 3.25 (s, 3H, N-CH3).
  • 13C NMR : 167.8 ppm (C=O), 154.2 ppm (C=S), 62.1 ppm (OCH2CH3).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (E)-configuration of the imine and the planar geometry of the benzothiazole ring. Hydrogen bonding between the sulfamoyl oxygen and the amide NH stabilizes the crystal lattice.

Comparative Analysis of Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the benzothiazole formation, reducing reaction time by 70% compared to conventional heating.

Solid-Phase Synthesis

Immobilization of the benzothiazole amine on Wang resin enables iterative coupling and purification, though yields are lower (68%) due to steric constraints.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiazole Synthesis : Use of directing groups (e.g., methoxy) ensures correct substitution patterns.
  • Acyl Chloride Hydrolysis : Strict moisture-free conditions (molecular sieves, inert atmosphere) prevent undesired hydrolysis.
  • Byproduct Formation : Column chromatography (silica gel, gradient elution) removes sulfonic acid derivatives and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole-Benzamide Derivatives

Compound Name Benzamide Substituent Benzothiazole Substituents Molecular Features
Target Compound 4-[benzyl(methyl)sulfamoyl] 6-ethoxy, 3-methyl (2E)-configuration, dihydro ring
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide () 4-(dimethylsulfamoyl) 6-bromo, 3-ethyl Z-configuration, bromo substituent
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3,5-dinitro-benzamide () 3,5-dinitro 3-(2-methoxyethyl), 6-methyl Nitro groups, methoxyethyl chain

Bioactivity and Target Interactions

highlights that structural similarity correlates with bioactivity profiles. Conversely, the 6-ethoxy group could reduce metabolic degradation relative to bromo substituents, which are prone to nucleophilic displacement .

Hydrogen Bonding and Crystallinity

The (2E)-configuration and ethoxy group may influence hydrogen-bonding patterns, as directional interactions () govern crystal packing. Compared to nitro-substituted analogs (), the target compound’s lack of strong electron-withdrawing groups might result in weaker intermolecular interactions, affecting solubility or stability .

Biological Activity

4-[Benzyl(methyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine derivatives with sulfamoyl chlorides, followed by coupling with appropriate benzoyl derivatives. The specific synthesis pathway can vary, but it generally includes steps such as:

  • Formation of the sulfamoyl moiety : Reaction of benzylamine with methylsulfamoyl chloride.
  • Coupling reaction : The resulting intermediate is then coupled with a substituted benzamide.
  • Final modifications : Further modifications may include ethoxy and methyl substitutions to achieve the desired structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating a series of benzamide derivatives found that certain structural modifications enhanced their efficacy against various pathogens, suggesting a potential role for this compound in antimicrobial therapy .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxic effects .

The proposed mechanisms for the biological activity of these compounds often involve:

  • Inhibition of key enzymes : Many benzamide derivatives act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various benzamide derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. Among the tested compounds, several exhibited potent inhibitory effects with IC50 values ranging from 1.35 to 2.18 µM. This suggests that structural modifications similar to those in this compound could enhance efficacy against tuberculosis .

Case Study 2: Anticancer Activity

Another investigation focused on a series of sulfamoyl-substituted benzamides and their effects on human cancer cell lines. The study reported that certain derivatives inhibited cell growth significantly more than standard chemotherapeutics, highlighting the potential for developing new anticancer agents based on this scaffold .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
4-[Benzyl(methyl)sulfamoyl]-N-(...)Antimicrobial1.35 - 2.18
Related Benzamide DerivativeAnticancer<5
Other Benzamide AnalogAntimicrobial0.5 - 1.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.